2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide
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Overview
Description
2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a chemical compound with the molecular formula C18H16N2O2. It features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.
Mode of Action
The compound acts as a potent and selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical Pathways
The inhibition of COX-2 disrupts the cyclooxygenase pathway , reducing the production of prostaglandins This leads to decreased inflammation, pain, and fever.
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves the reaction of 5-phenylisoxazole-3-carboxylic acid with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as methylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazole ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted isoxazole derivatives with various functional groups attached.
Scientific Research Applications
2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-((5-methylisoxazol-3-yl)methyl)acetamide
- 2-phenyl-N-((5-ethylisoxazol-3-yl)methyl)acetamide
- 2-phenyl-N-((5-propylisoxazol-3-yl)methyl)acetamide
Uniqueness
2-phenyl-N-((5-phenylisoxazol-3-yl)methyl)acetamide is unique due to the presence of the phenyl group on the isoxazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall pharmacological profile compared to similar compounds with different substituents on the isoxazole ring.
Properties
IUPAC Name |
2-phenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(11-14-7-3-1-4-8-14)19-13-16-12-17(22-20-16)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXCIZXEHJJFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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